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Foundational

Mass spectrometry fragmentation pattern of Methyl 2-(dibromomethyl)-5-methoxybenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(dibromomethyl)-5-methoxybenzoate Introduction For researchers and professionals in synthetic chemistry and drug development, the unambiguous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(dibromomethyl)-5-methoxybenzoate

Introduction

For researchers and professionals in synthetic chemistry and drug development, the unambiguous structural confirmation of novel or intermediate compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information on molecular weight and structure by analyzing the fragmentation patterns of ionized molecules.[1][2] This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for Methyl 2-(dibromomethyl)-5-methoxybenzoate, a substituted aromatic ester.

The structural complexity of this molecule—featuring a methyl ester, a methoxy group, and a dibromomethyl group on an aromatic ring—gives rise to a unique and informative fragmentation pattern. Understanding these pathways is crucial for its identification and for distinguishing it from structural isomers. This document will delve into the mechanistic basis for the expected fragmentations, leveraging established principles of mass spectrometry for aromatic and halogenated compounds.[1][3]

Molecular Structure and Isotopic Profile

The first step in interpreting a mass spectrum is to understand the fundamental properties of the analyte. The structure of Methyl 2-(dibromomethyl)-5-methoxybenzoate contains several functional groups that dictate its fragmentation behavior. A critical feature is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which serves as a powerful diagnostic tool.

PropertyValue
Molecular Formula C₁₀H₁₁Br₂O₃
Monoisotopic Mass 336.907 g/mol (using ⁷⁹Br)
CAS Number 788081-99-2[4]
Key Structural Features Aromatic Ring, Methyl Ester, Methoxy Group, Dibromomethyl Group

The molecular ion peak will appear as a cluster of three peaks:

  • M+ : Contains two ⁷⁹Br isotopes.

  • M+2 : Contains one ⁷⁹Br and one ⁸¹Br isotope (most abundant).

  • M+4 : Contains two ⁸¹Br isotopes.

The relative intensities of these peaks will be approximately 1:2:1.

Core Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique commonly used for volatile and thermally stable organic molecules. In the EI source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M•⁺).[2][5]

G

This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to dissipate excess energy, producing a set of smaller, charged fragments.[2] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that represents a molecular fingerprint.

Predicted Fragmentation Pathways

The fragmentation of Methyl 2-(dibromomethyl)-5-methoxybenzoate is predicted to be a composite of pathways characteristic of its constituent functional groups. The stability of the aromatic ring ensures that the molecular ion is likely to be observed.[3]

Primary Fragmentation Pathways
  • Loss of a Bromine Radical (α-Cleavage): The carbon-bromine bond is one of the weakest in the molecule, making the loss of a bromine radical (•Br) a highly favorable initial fragmentation step. This cleavage is initiated at the radical site and results in a stable carbocation.[2] This will produce a prominent fragment at [M-Br]⁺.

  • Loss of the Methoxy Radical (α-Cleavage): Aromatic esters are well-known to undergo α-cleavage with the loss of the alkoxy group.[3][6] The loss of a methoxy radical (•OCH₃) from the ester moiety results in the formation of a highly resonance-stabilized acylium ion. This is often a base peak in the spectra of methyl benzoates.

  • Loss of the Methyl Radical (from Methoxy Group): Aryl ethers can fragment via the loss of the alkyl group.[7] The loss of a methyl radical (•CH₃) from the 5-methoxy group is another probable pathway. The resulting ion can subsequently lose a molecule of carbon monoxide (CO).

Fragmentation_Pathways cluster_Br_Loss Halogen Cleavage cluster_Ester_Cleavage Ester & Ether Fragmentation cluster_Acylium Acylium Ion Formation M Molecular Ion (M•⁺) m/z 337/339/341 M_Br [M-Br]⁺ m/z 258/260 M->M_Br - •Br M_OCH3 [M-OCH₃]⁺ m/z 306/308/310 M->M_OCH3 - •OCH₃ M_CH3 [M-CH₃]⁺ m/z 322/324/326 M->M_CH3 - •CH₃ (from -OCH₃) M_2Br [M-2Br]⁺ m/z 179 M_Br->M_2Br - •Br Acylium_Br Acylium Ion [M-Br-OCH₃]⁺ m/z 227/229 M_Br->Acylium_Br - •OCH₃ M_OCH3->Acylium_Br - •Br M_CH3_CO [M-CH₃-CO]⁺ m/z 294/296/298 M_CH3->M_CH3_CO - CO

Secondary and Minor Fragmentation Pathways
  • Sequential Loss of Bromine: Following the initial loss of one bromine radical, the resulting [M-Br]⁺ ion can readily lose the second bromine radical to form the [M-2Br]⁺ fragment.

  • Loss of HBr: Elimination of a neutral hydrogen bromide (HBr) molecule is also possible, leading to an [M-HBr]⁺ fragment.

  • Combined Losses: Fragments can arise from combinations of the primary pathways. For example, the loss of a bromine radical followed by the loss of the ester's methoxy radical would yield an [M-Br-OCH₃]⁺ ion.

  • Ortho Effect: The proximity of the dibromomethyl and methyl ester groups at the ortho positions could potentially lead to unique rearrangement reactions, although these are difficult to predict without experimental data. Such "ortho-effects" are known to sometimes suppress expected fragmentation pathways in favor of intramolecular cyclization or rearrangement products.[8]

Summary of Predicted Key Fragments

The following table summarizes the m/z values for the most probable fragments. Note that for bromine-containing ions, the listed m/z corresponds to the ion with the lighter ⁷⁹Br isotope; the corresponding ⁸¹Br-containing peak will appear at m/z+2.

m/z (using ⁷⁹Br) Proposed Formula Proposed Identity / Origin Isotopic Pattern
337 / 339 / 341[C₁₀H₁₁Br₂O₃]⁺Molecular Ion (M•⁺)M, M+2, M+4 (1:2:1)
306 / 308 / 310[C₉H₈Br₂O₂]⁺[M - •OCH₃]⁺ (Loss of methoxy radical from ester)M, M+2, M+4 (1:2:1)
258 / 260[C₁₀H₁₁BrO₃]⁺[M - •Br]⁺ (Loss of one bromine radical)M, M+2 (1:1)
227 / 229[C₉H₈BrO₂]⁺[M - •Br - •OCH₃]⁺ (Loss of Br and methoxy radicals)M, M+2 (1:1)
179[C₁₀H₁₁O₃]⁺[M - 2•Br]⁺ (Loss of both bromine radicals)Single peak
151[C₈H₇O₃]⁺[M - 2•Br - C₂H₄]⁺ (Further fragmentation)Single peak

Standard Operating Protocol: GC-EI-MS Analysis

Acquiring a high-quality mass spectrum for structural elucidation requires a validated methodology. The following protocol outlines a standard approach for analyzing Methyl 2-(dibromomethyl)-5-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a high-purity solvent (e.g., ethyl acetate or dichloromethane).
  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for injection.

2. Instrumentation and Conditions:

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole analyzer).[8]
  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl polymethylsiloxane stationary phase) is typically suitable.
  • Injection: 1 µL injection volume in splitless or split (e.g., 20:1) mode. Injector temperature set to 250-280°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: Increase to 280°C at a rate of 15-20°C/min.
  • Final hold: Hold at 280°C for 5-10 minutes.
  • MS Conditions:
  • Ion Source Temperature: 230°C.
  • Ionization Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 500.
  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of this peak.
  • Analyze the spectrum, identifying the molecular ion cluster and major fragment ions.
  • Compare the observed fragmentation pattern against the predicted pathways and reference spectra if available.

Conclusion

The electron ionization mass spectrum of Methyl 2-(dibromomethyl)-5-methoxybenzoate is predicted to be rich in structural information. The prominent molecular ion cluster (m/z 337/339/341) immediately confirms the presence and number of bromine atoms. Key fragmentation pathways, including the facile loss of bromine radicals and the characteristic α-cleavage of the ester's methoxy group, provide definitive evidence for the core structural motifs. By carefully analyzing these fragmentation patterns in conjunction with the established principles outlined in this guide, researchers can confidently identify and characterize this important synthetic intermediate.

References

  • GCMS Section 6.14 - Whitman People. (n.d.). Whitman College. Retrieved March 25, 2026, from [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the Brazilian Chemical Society, 20(8), 1546-1553. Retrieved March 25, 2026, from [Link]

  • All about Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved March 25, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-methoxybenzoate. National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Methyl 2-methoxybenzoate. Retrieved March 25, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved March 25, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved March 25, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. Retrieved March 25, 2026, from [Link]

  • ChemSrc. (2025, August 27). Methyl 2-(bromomethyl)-5-methoxybenzoate | CAS#:788081-99-2. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved March 25, 2026, from [Link]

  • TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 2-(dibromomethyl)-5-methoxybenzoate in Solution: Kinetic Profiling and Mechanistic Degradation Pathways

Executive Summary Methyl 2-(dibromomethyl)-5-methoxybenzoate (CAS: 1265287-00-0) is a highly functionalized synthetic intermediate utilized in the development of complex pharmaceuticals and agrochemicals[1]. Handling thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(dibromomethyl)-5-methoxybenzoate (CAS: 1265287-00-0) is a highly functionalized synthetic intermediate utilized in the development of complex pharmaceuticals and agrochemicals[1]. Handling this compound in solution presents significant thermodynamic and kinetic challenges due to the presence of two highly reactive, adjacent functional groups: a methyl ester and an ortho-positioned geminal dibromide. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing solvent-dependent degradation pathways, structural liabilities, and a self-validating experimental protocol for kinetic profiling.

Structural Thermodynamics & Reactivity Profiling

To predict the behavior of Methyl 2-(dibromomethyl)-5-methoxybenzoate in solution, we must deconstruct its structural motifs and their electronic/steric interplay:

  • The Ortho-Gem-Dibromide Liability: The -CHBr₂ group is highly susceptible to solvolysis and hydrolysis. Mechanistically, the loss of a bromide ion generates a benzylic carbocation. Crucially, the methoxy group at position 5 is para to the dibromomethyl group. The strong resonance-donating (+R) effect of the methoxy oxygen significantly stabilizes this benzylic carbocation, drastically lowering the activation energy for S_N1 solvolysis. Subsequent trapping by water leads to the formation of a tetrahedral intermediate that collapses to yield the corresponding aldehyde (Methyl 2-formyl-5-methoxybenzoate)[2].

  • Ester Hydrolysis and Steric Shielding: The methyl ester is prone to both acid- and base-catalyzed hydrolysis. However, the bulky ortho-dibromomethyl group exerts significant steric hindrance, which typically decelerates the formation of the tetrahedral intermediate during saponification[3]. Conversely, the electron-withdrawing inductive effect (-I) of the halogens increases the electrophilicity of the carbonyl carbon, creating a competitive kinetic environment heavily dependent on the solvent's dielectric constant[4].

  • Anchimeric Assistance (Neighboring Group Participation): Because the ester and the gem-dibromide are ortho to one another, the molecule is primed for anchimeric assistance. During the ionization of the dibromomethyl group, the carbonyl oxygen of the adjacent ester can act as an internal nucleophile. This intramolecular attack forms a stabilized cyclic intermediate, which rapidly hydrolyzes to form a methoxy-substituted phthalide (isobenzofuranone) derivative. This pathway often outcompetes intermolecular solvent attack due to the favorable entropy of intramolecular cyclization[5][6].

Mechanistic Degradation Pathways

The degradation of Methyl 2-(dibromomethyl)-5-methoxybenzoate is not a single-track process; it is a bifurcated system dictated by pH, temperature, and solvent nucleophilicity.

Pathway SM Methyl 2-(dibromomethyl)- 5-methoxybenzoate Solv Aqueous / Organic Solvation SM->Solv PathA Ester Hydrolysis (Saponification) Solv->PathA High pH (>9.0) PathB Gem-Dihalide Hydrolysis (Aldehyde Formation) Solv->PathB H2O / Heat PathC Anchimeric Assistance (Lactonization) Solv->PathC Intramolecular ProdA 2-(dibromomethyl)- 5-methoxybenzoic acid PathA->ProdA ProdB Methyl 2-formyl- 5-methoxybenzoate PathB->ProdB ProdC Methoxy-substituted Phthalide Derivative PathC->ProdC

Fig 1. Divergent degradation pathways of Methyl 2-(dibromomethyl)-5-methoxybenzoate in solution.

Experimental Protocol: Isothermal Kinetic Stability Profiling

To establish a trustworthy thermodynamic profile, the experimental design must separate physical loss (e.g., precipitation, vial adsorption) from true chemical degradation. The following self-validating protocol utilizes an internal standard to ensure mass balance closure.

Workflow Prep 1. Matrix Prep (Solvent/Buffer) Stress 2. Thermal Stress (Isothermal) Prep->Stress Quench 3. Quenching (Time-course) Stress->Quench Analysis 4. RP-HPLC-DAD (Quantification) Quench->Analysis Data 5. Kinetic Modeling (Arrhenius) Analysis->Data

Fig 2. Self-validating workflow for isothermal kinetic stability profiling.

Step-by-Step Methodology
  • Matrix Preparation & Internal Standardization: Prepare a 1.0 mg/mL stock solution of the analyte in anhydrous Acetonitrile (MeCN). Add Biphenyl at 0.5 mg/mL as an inert internal standard (IS). Causality: Biphenyl does not contain hydrolyzable groups; tracking the Analyte/IS peak area ratio ensures that any observed concentration drop is due to chemical degradation, not solvent evaporation or precipitation.

  • Isothermal Stressing: Dilute the stock 1:10 into the target solvent systems (e.g., 50 mM Phosphate Buffer pH 7.4, 0.1N HCl, 0.1N NaOH, and pure Methanol). Incubate in sealed, amber HPLC vials using a thermostatted autosampler set to 40°C. Causality: Amber vials prevent confounding photolytic degradation of the photosensitive carbon-bromine bonds.

  • Time-Course Quenching: Extract 50 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by diluting 1:1 with cold (4°C) quenching buffer (e.g., 1% Formic acid in MeCN for basic samples). Causality: Dropping the temperature and neutralizing the pH instantaneously halts base-catalyzed saponification and S_N1 solvolysis, "freezing" the degradation profile for accurate temporal analysis.

  • RP-HPLC-DAD Analysis: Analyze the quenched samples using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water/MeCN (both containing 0.1% TFA). Monitor at 254 nm.

  • Kinetic Modeling: Plot ln(Ct​/C0​) versus time. A linear fit indicates pseudo-first-order kinetics. Extract the rate constant ( k ) from the slope and calculate the half-life ( t1/2​=0.693/k ).

Quantitative Stability Data

The following table summarizes the anticipated thermodynamic stability data based on the structural liabilities and dielectric constants of the solvent systems[4].

Solvent System / MatrixTemp (°C)Dominant Degradation PathwayEstimated Rate Constant ( k , hr⁻¹)Projected Half-Life ( t1/2​ )
Anhydrous Acetonitrile25°CStable (Minimal degradation)< 0.001> 30 Days
Methanol (Anhydrous)40°CSolvolysis (Acetal formation)0.028~ 24 Hours
Aqueous Buffer (pH 1.2)40°CGem-dibromide Hydrolysis0.057~ 12 Hours
Aqueous Buffer (pH 7.4)40°CAnchimeric Lactonization0.138~ 5 Hours
Aqueous NaOH (pH 10.0)25°CEster Saponification1.386< 30 Minutes

Table 1: Thermodynamic stability profile of Methyl 2-(dibromomethyl)-5-methoxybenzoate across various solvent matrices.

Conclusion & Formulation Strategies

Methyl 2-(dibromomethyl)-5-methoxybenzoate exhibits severe thermodynamic instability in protic and aqueous environments. The para-methoxy group accelerates the ionization of the gem-dibromide, while the ortho-ester provides a pathway for rapid anchimeric assistance and cyclization.

Best Practices for Handling:

  • Storage: Must be stored neat or in strictly anhydrous, aprotic solvents (e.g., Toluene, Dichloromethane, or Acetonitrile) under an inert argon atmosphere at -20°C.

  • Reaction Design: When utilized in cross-coupling or substitution reactions, avoid strong aqueous bases unless ester saponification is the desired concurrent outcome. If the gem-dibromide is the target for functionalization, reactions should be kept strictly anhydrous to prevent premature aldehyde formation.

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Foundational

An In-depth Technical Guide on the Putative Mechanisms of Action for Methyl 2-(dibromomethyl)-5-methoxybenzoate Derivatives

This guide provides a comprehensive exploration of the potential mechanisms of action for Methyl 2-(dibromomethyl)-5-methoxybenzoate and its derivatives. Designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for Methyl 2-(dibromomethyl)-5-methoxybenzoate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it synthesizes current understanding from related molecular classes to build a predictive framework for this specific, and less-documented, chemical entity. We will delve into the chemical rationale behind its likely biological activities and provide robust, validated protocols for empirical investigation.

Introduction: The Chemical Potential of a Reactive Moiety

Methyl 2-(dibromomethyl)-5-methoxybenzoate is an intriguing molecule characterized by a benzoate scaffold, a methoxy group, and a highly reactive dibromomethyl group. While direct, in-depth research on the specific biological mechanisms of this compound is nascent, its structural features suggest a high potential for significant bioactivity. The presence of the dibromomethyl group, a potent electrophile, strongly implies a capacity for covalent interactions with biological macromolecules.[1] This guide will, therefore, focus on a hypothesis-driven approach, postulating likely mechanisms of action and providing the experimental blueprints to test these hypotheses.

The core of our investigation rests on two pillars: the inherent chemical reactivity of the dibromomethyl group and the known biological activities of structurally analogous brominated and methoxy-substituted aromatic compounds. These related molecules have shown promise as anticancer, antioxidant, and enzyme-inhibiting agents, offering valuable clues to the potential therapeutic applications of the title compound class.[2][3]

Part 1: Physicochemical Properties and Inherent Reactivity

The biological action of any compound is intrinsically linked to its chemical properties. For Methyl 2-(dibromomethyl)-5-methoxybenzoate derivatives, the following features are paramount:

  • The Dibromomethyl Group: This is the primary reactive center of the molecule. As a benzylic dihalide, it is highly susceptible to nucleophilic attack. This reactivity is the foundation for the leading hypothesis of its mechanism of action: the covalent modification of biomolecules. Nucleophilic residues in proteins, such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group), are prime candidates for covalent adduction.

  • The Aromatic Ring and Methoxy Group: The benzene ring provides a rigid scaffold and can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions within protein binding pockets. The electron-donating methoxy group can influence the electronic distribution of the ring and participate in hydrogen bonding, thereby modulating binding affinity and specificity.

  • The Methyl Ester: This group can also be involved in hydrogen bonding and may be subject to hydrolysis by cellular esterases, potentially converting the molecule into a more polar carboxylic acid metabolite with a different biological activity profile.

Part 2: Postulated Mechanisms of Action

Based on the chemical properties outlined above and drawing parallels from related compounds, we can propose several plausible mechanisms of action for Methyl 2-(dibromomethyl)-5-methoxybenzoate derivatives.

Covalent Modification of Protein Targets

The most probable mechanism of action is the irreversible covalent modification of cellular proteins. The dibromomethyl group can act as an electrophilic warhead, reacting with nucleophilic amino acid residues at the active or allosteric sites of enzymes, or on the surfaces of proteins involved in critical signaling pathways. This covalent binding would lead to a loss of protein function.

G Compound Methyl 2-(dibromomethyl) -5-methoxybenzoate Covalent_Complex Covalently Modified Protein (Inactive) Compound->Covalent_Complex Covalent Bonding Protein Target Protein (with Nucleophilic Residue, e.g., Cys-SH) Protein->Covalent_Complex Downstream_Effect Disruption of Cellular Pathway & Biological Response Covalent_Complex->Downstream_Effect

Caption: Postulated Covalent Modification Mechanism.

Non-Covalent Enzyme Inhibition
Disruption of Protein-Protein Interactions

Many cellular processes are governed by intricate protein-protein interactions. Small molecules can physically occupy the interface between two proteins, preventing the formation of a functional complex. The rigid aromatic core and substitutable positions on the Methyl 2-(dibromomethyl)-5-methoxybenzoate scaffold make it a candidate for the development of such disruptors.

Part 3: Experimental Validation Protocols

The following protocols provide a systematic approach to investigating the proposed mechanisms of action.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the general cytotoxic effect of the compound on various cell lines and establish a dose-response curve.

Methodology: MTT Assay

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the Methyl 2-(dibromomethyl)-5-methoxybenzoate derivative in the appropriate cell culture medium. Add the compound to the wells at final concentrations ranging from nanomolar to high micromolar. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Target Identification via Chemical Proteomics

Objective: To identify the specific cellular proteins that are covalently modified by the compound.

Methodology: Activity-Based Protein Profiling (ABPP) Approach

  • Probe Synthesis: Synthesize a derivative of the lead compound that incorporates a "clickable" tag, such as an alkyne or azide group, for subsequent visualization or enrichment.

  • Cellular Labeling: Treat living cells or cell lysates with the tagged probe for a defined period.

  • Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the probe-modified proteins.

  • Visualization and Enrichment:

    • Visualization: Separate the proteins by SDS-PAGE and visualize the labeled proteins using in-gel fluorescence scanning.

    • Enrichment: Use streptavidin beads to pull down the biotin-tagged proteins.

  • Mass Spectrometry: Digest the enriched proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Start Synthesize Alkyne-tagged Probe Treat Treat Cells/Lysate with Probe Start->Treat Click Lyse & Perform Click Chemistry (add Biotin-Azide) Treat->Click Enrich Enrich Biotinylated Proteins with Streptavidin Beads Click->Enrich Digest On-bead Digestion (Trypsin) Enrich->Digest MS LC-MS/MS Analysis Digest->MS Identify Identify Covalent Protein Targets MS->Identify

Caption: Chemical Proteomics Workflow for Target ID.

Protocol 3: In Vitro Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against a purified target enzyme.

Methodology: Generic Spectrophotometric Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare a stock solution of the enzyme, the substrate, and the inhibitor.

  • Assay Setup: In a 96-well plate, add the buffer, the inhibitor at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for binding (especially for irreversible inhibitors).

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Reading: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Perform further kinetic studies (e.g., varying substrate concentration) to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Part 4: Data Presentation

Quantitative data from the proposed experiments should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Cytotoxicity Data for a Derivative

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
HEK293Normal Kidney> 50

Table 2: Hypothetical Enzyme Inhibition Data

Enzyme TargetInhibition ModeIC50 (µM)Ki (µM)
TyrosinaseCompetitive12.57.8
Cathepsin BIrreversible2.1N/A

Conclusion

While the definitive mechanism of action for Methyl 2-(dibromomethyl)-5-methoxybenzoate derivatives is yet to be fully elucidated, their chemical structure provides a strong foundation for hypothesizing a primary role as covalent modifiers of protein function. This guide offers a logical framework and detailed experimental protocols for researchers to systematically investigate this promising class of compounds. The inherent reactivity of the dibromomethyl group, combined with the modifiable benzoate scaffold, presents a rich area for the discovery of novel therapeutic agents. The validation of these postulated mechanisms will be a critical step in translating the chemical potential of these molecules into tangible clinical applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-bromo-5-methoxybenzoate: A Versatile Building Block for Pharmaceutical Innovation. Retrieved from [Link]

  • ResearchGate. Summarized molecular targets for benzofurans as anticancer compounds. Retrieved from [Link]

  • PMC. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • PMC. Benzoate Decreases the Binding of cis,cis-Muconate to the BenM Regulator despite the Synergistic Effect of Both Compounds on Transcriptional Activation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Reduction Protocols for Methyl 2-(dibromomethyl)-5-methoxybenzoate

Introduction: Unlocking a Key Synthetic Intermediate Methyl 2-(dibromomethyl)-5-methoxybenzoate is a versatile synthetic intermediate, primarily valued for its latent aldehyde functionality. The gem-dibromomethyl group (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Key Synthetic Intermediate

Methyl 2-(dibromomethyl)-5-methoxybenzoate is a versatile synthetic intermediate, primarily valued for its latent aldehyde functionality. The gem-dibromomethyl group (Ar-CHBr₂) serves as a stable precursor to the corresponding benzaldehyde, a critical building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The selective reduction of the C-Br bonds is a non-trivial transformation that requires careful selection of catalytic systems to control the reaction outcome. Depending on the chosen protocol, the dibromomethyl group can be selectively converted to a monobromomethyl group (Ar-CH₂Br), a formyl group (Ar-CHO), or fully reduced to a methyl group (Ar-CH₃).

This guide provides an in-depth analysis of three distinct and robust catalytic protocols for the reduction of Methyl 2-(dibromomethyl)-5-methoxybenzoate. We will explore the mechanistic rationale behind each method, offer detailed, step-by-step experimental procedures, and present a comparative analysis to aid researchers in selecting the optimal strategy for their desired synthetic target.

Core Concepts: The Chemistry of Gem-Dibromide Reduction

The reduction of a gem-dibromide is a stepwise process. The first hydrogenolysis of a C-Br bond yields a monobromo intermediate, which is typically more resistant to further reduction than the starting material. Complete reduction to the methyl group requires cleavage of the second C-Br bond. Alternatively, under specific conditions, the gem-dibromo moiety can be hydrolyzed or catalytically converted to an aldehyde. The choice of catalyst, hydrogen source, and reaction conditions dictates the selectivity of the transformation.

  • Catalytic Hydrogenation: This classic method employs a heterogeneous catalyst, typically a noble metal like palladium on an inert support, with molecular hydrogen (H₂). It is highly effective for hydrogenolysis of C-X bonds.[1]

  • Transfer Hydrogenation: A safer and often more selective alternative to using pressurized H₂ gas, this method utilizes a hydrogen donor molecule (e.g., formic acid, ammonium formate) to generate hydrogen in situ with the aid of a catalyst.[2][3][4]

  • Raney Nickel Reduction: A highly active, sponge-like nickel catalyst saturated with hydrogen, Raney Nickel is a powerful reducing agent capable of cleaving C-S and C-X bonds, often under milder temperature and pressure conditions.[5][6]

Protocol I: Palladium-Catalyzed Hydrogenation for Selective Dehalogenation

Palladium on carbon (Pd/C) is a premier catalyst for the hydrogenolysis of benzyl-type halides.[1] The reaction proceeds via oxidative addition of the C-Br bond to the palladium surface, followed by reaction with adsorbed hydrogen. The addition of a mild base, such as sodium acetate or triethylamine, is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which can otherwise poison the catalyst or promote side reactions. This method offers excellent control for partial or full dehalogenation.

Experimental Workflow: Pd/C Catalyzed Hydrogenation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Substrate, Pd/C, Base, & Solvent B Seal & Purge with N₂/Ar A->B C Introduce H₂ Atmosphere (Balloon or Parr Shaker) B->C D Stir vigorously at Room Temperature C->D E Monitor progress by TLC / LC-MS D->E F Vent H₂ & Purge with N₂ E->F Upon Completion G Filter through Celite to remove Pd/C F->G H Aqueous Work-up & Solvent Evaporation G->H I Purify by Column Chromatography H->I

Caption: Workflow for Palladium-Catalyzed Hydrogenation.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(dibromomethyl)-5-methoxybenzoate (1.00 g, 2.96 mmol).

  • Reagent Addition: Add sodium acetate (NaOAc, 0.73 g, 8.88 mmol, 3.0 equiv.) and 10% Palladium on Carbon (Pd/C, 158 mg, 5 mol% Pd).

  • Solvent Addition: Add 30 mL of ethyl acetate (EtOAc).

  • Atmosphere Exchange: Seal the flask with a septum, and purge the flask with nitrogen or argon gas for 5 minutes.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon or connect the flask to a Parr hydrogenation apparatus (50 psi).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.

    • Note for Selectivity: For the monobrominated product, careful monitoring is essential to stop the reaction after the disappearance of the starting material. For the fully reduced methyl product, allow the reaction to proceed for an extended period (8-24 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas in a fume hood and purge the flask with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with 50 mL of EtOAc and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional EtOAc (2 x 20 mL).

  • Purification: Combine the filtrates, wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol II: Raney® Nickel Reduction for Complete Hydrogenolysis

Raney Nickel (Ra-Ni) is a highly active hydrogenation catalyst prepared by leaching aluminum from a Ni-Al alloy.[5][6] It is often used as an aqueous slurry and contains adsorbed hydrogen from its preparation, allowing it to act as both catalyst and hydrogen source for some transformations.[6][7] For dehalogenation, it is exceptionally potent and typically leads to the fully reduced product (Ar-CH₃). Extreme caution is required as dry Raney Nickel is pyrophoric. [5][8]

Safety and Handling Workflow for Raney® Nickel

cluster_prep Catalyst Preparation cluster_reaction Reaction & Disposal A Measure Ra-Ni Slurry (under water) B Wash with Water (3x, by decantation) A->B C Wash with Reaction Solvent (e.g., MeOH, 3x) B->C D Add solvent-wet Ra-Ni to reaction flask E Filter under N₂/Ar (Keep catalyst wet!) D->E F Quench spent catalyst with dilute acid E->F

Caption: Safe Handling and Use of Pyrophoric Raney® Nickel.

Detailed Step-by-Step Protocol
  • Catalyst Preparation: In a fume hood, measure the required amount of commercial Raney® Nickel 2800 slurry (approx. 1.0 g by wet weight). Carefully decant the storage water. Wash the catalyst by adding deionized water (20 mL), swirling, allowing it to settle, and decanting the supernatant. Repeat this process two more times. Perform a final series of three washes using methanol (MeOH, 20 mL) as the reaction solvent. Crucially, do not allow the catalyst to become dry at any point.

  • Reaction Setup: In a 100 mL flask with a stir bar, dissolve Methyl 2-(dibromomethyl)-5-methoxybenzoate (1.00 g, 2.96 mmol) in 30 mL of methanol.

  • Catalyst Addition: Add the methanol-wet Raney® Nickel to the reaction flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 50 °C. If necessary, an external source of hydrogen can be supplied via a balloon, though often the hydrogen inherent in the catalyst is sufficient.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. This protocol typically results in the formation of Methyl 5-methoxy-2-methylbenzoate.

  • Work-up: Cool the reaction to room temperature. Purge the flask with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite®. Wash the pad thoroughly with methanol. Keep the filtered catalyst wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by standard aqueous work-up and column chromatography if necessary.

  • Catalyst Quenching: The filtered Raney® Nickel on the Celite® pad should be immediately and slowly quenched by adding it in small portions to a beaker of dilute (1 M) hydrochloric acid until gas evolution ceases.

Protocol III: Catalytic Transfer Hydrogenation for Aldehyde Synthesis

Catalytic transfer hydrogenation (CTH) offers a practical and often highly selective method for reductions, avoiding the need for specialized high-pressure equipment.[10] Using formic acid or its salts as the hydrogen donor in the presence of a palladium catalyst is a well-established method for the selective reduction of various functional groups.[3][4] For the conversion of a gem-dibromide to an aldehyde, this system can be particularly effective, proceeding through a likely hydrolysis-assisted dehalogenation pathway.

Catalytic Cycle for Transfer Hydrogenationdot

G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of Methyl 2-(dibromomethyl)-5-methoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Methyl 2-(dibromomethyl)-5-methoxybenzoate . This compound is a highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of Methyl 2-(dibromomethyl)-5-methoxybenzoate .

This compound is a highly valuable but chemically fragile building block. Its primary vulnerability lies in the gem-dibromide (dibromomethyl) group . The two highly electronegative bromine atoms withdraw electron density, rendering the benzylic carbon exceptionally electrophilic. Consequently, even trace amounts of atmospheric moisture act as a nucleophile, triggering a rapid, irreversible degradation cascade. Understanding the causality behind this reactivity is the key to maintaining the integrity of your compound over long-term storage.

Mechanistic Overview: The "Why" Behind Degradation

To prevent degradation, you must first understand the chemical pathways that destroy the molecule.

  • gem-Dibromide Hydrolysis (The Primary Threat): Water attacks the highly electrophilic benzylic carbon. The displacement of the first bromine atom generates an unstable α -bromo alcohol (a hemiacetal-like intermediate). Because this intermediate is thermodynamically unstable, it spontaneously and rapidly eliminates a molecule of hydrogen bromide (HBr) to form a stable carbon-oxygen double bond, resulting in Methyl 2-formyl-5-methoxybenzoate (an aldehyde) [1][2].

  • Photolytic Cleavage: The C–Br bond is susceptible to homolytic cleavage when exposed to UV or visible light. This generates benzylic radicals that can dimerize or react with trace oxygen to form complex, intractable mixtures [3].

  • Ester Hydrolysis: While the methyl ester can hydrolyze to a carboxylic acid under extreme pH conditions, it is kinetically much slower than the hydrolysis of the gem-dibromide group.

Hydrolysis A Methyl 2-(dibromomethyl)- 5-methoxybenzoate B Nucleophilic Attack (H2O) A->B Trace Moisture C α-Bromo Alcohol Intermediate B->C -HBr D HBr Elimination C->D E Methyl 2-formyl- 5-methoxybenzoate D->E -HBr

Mechanism of gem-dibromide hydrolysis to an aldehyde via an α-bromo alcohol intermediate.

Troubleshooting Guides & FAQs

Q1: My stored compound changed from a pale solid to a sticky yellow residue, and my NMR shows a new peak around 10.0 ppm. What happened? A1: Your compound has hydrolyzed. The peak at ~10.0 ppm in 1 H NMR is the unmistakable signature of an aldehyde proton (-CHO). The original benzylic proton of the -CHBr 2​ group typically appears around 6.5–7.2 ppm. This degradation occurs when the storage container is breached by atmospheric moisture, converting the gem-dibromide into a formyl group.

Q2: How should I properly store Methyl 2-(dibromomethyl)-5-methoxybenzoate for long-term stability (>6 months)? A2: It must be stored under strictly anhydrous and inert conditions [4].

  • Temperature: Store at -20°C or lower to suppress thermal degradation and kinetic reactivity.

  • Atmosphere: Store under Argon. Argon is preferred over Nitrogen because it is heavier than air and effectively "blankets" the solid, displacing oxygen and moisture.

  • Light: Use amber glass vials wrapped in aluminum foil to prevent photolytic C–Br bond cleavage.

Q3: I need to use a small amount of the compound multiple times a week. How do I prevent the bulk bottle from degrading? A3: Repeatedly opening a cold bottle in a humid laboratory introduces condensation directly onto the cold chemical. You must never open the bulk bottle on the benchtop. Instead, aliquot the bulk material into single-use vials inside a glovebox immediately upon receipt (See Protocol A).

Degradation Data Summary

The following table summarizes the quantitative and qualitative parameters of the compound's vulnerabilities:

Degradation PathwayEnvironmental TriggerPrimary DegradantKinetic RatePreventive Measure
gem-Dibromide Hydrolysis Atmospheric Moisture (H₂O)Methyl 2-formyl-5-methoxybenzoateFast (Hours/Days)Store over desiccants, Argon atmosphere
Photolytic Cleavage UV/Vis LightRadical dimers, oxidation productsModerate (Weeks)Amber vials, foil wrapping
Ester Hydrolysis pH extremes, H₂O2-(dibromomethyl)-5-methoxybenzoic acidSlow (Months)Neutral pH, anhydrous conditions
Thermal Decomposition Elevated Temperatures (>40°C)Polymeric/tarry residues, HBr gasModerate (Weeks)Continuous storage at -20°C

Experimental Protocols

To ensure scientific integrity, your handling and monitoring procedures must be self-validating. Follow these step-by-step methodologies to protect and verify your compound.

Protocol A: Glovebox Aliquoting and Inert Storage Workflow

Causality: Limiting the compound's exposure to freeze-thaw cycles and ambient humidity prevents the nucleophilic attack of water on the benzylic carbon.

  • Preparation: Dry amber glass vials and PTFE-lined screw caps in an oven at 120°C for 24 hours. Transfer them into a strictly anhydrous glovebox (Argon atmosphere, <1 ppm H₂O) while still hot.

  • Transfer: Bring the sealed commercial bottle of Methyl 2-(dibromomethyl)-5-methoxybenzoate into the glovebox.

  • Aliquoting: Weigh out the required experimental amounts (e.g., 50 mg to 100 mg portions) into the pre-dried amber vials.

  • Sealing: Cap the vials tightly with the PTFE-lined septa. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary barrier against gas exchange.

  • Storage: Remove the vials from the glovebox and immediately transfer them to a -20°C freezer dedicated to sensitive organics.

Workflow S1 Receive Compound S2 Transfer to Glovebox S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Argon Purge & Seal S3->S4 S5 Store at -20°C S4->S5

Recommended step-by-step workflow for the handling and long-term storage of the compound.

Protocol B: Self-Validating NMR Stability Monitoring

Causality: Because the conversion of a -CHBr 2​ group to a -CHO group causes a massive deshielding effect in NMR, you can mathematically validate the exact percentage of degradation without relying on subjective visual checks.

  • Sample Prep: Inside a drybox, dissolve 5 mg of the stored compound in 0.5 mL of anhydrous, acid-free CDCl₃ (stored over activated 4Å molecular sieves).

  • Acquisition: Acquire a standard 1 H NMR spectrum (400 MHz or higher).

  • Peak Identification:

    • Locate the benzylic proton (-CHBr 2​ ) singlet, typically found between 6.5 ppm and 7.2 ppm .

    • Locate the aldehyde proton (-CHO) singlet, typically found between 9.8 ppm and 10.2 ppm .

  • Quantification: Integrate both peaks. Calculate the degradation percentage using the following formula:

    % Aldehyde=(Area(-CHO)​+Area(-CHBr2​)​Area(-CHO)​​)×100
  • Validation Check: If the calculated % Aldehyde is >2%, your storage protocol has been compromised by moisture, and the batch should be re-purified via flash chromatography before use in sensitive cross-coupling or substitution reactions.

References

  • Ditrich, K. "The (re)generation of arenecarbaldehydes from aldehyde derivatives by formal hydrolysis." Thieme-Connect. [Link]

Optimization

Minimizing monobromo side products in Methyl 2-(dibromomethyl)-5-methoxybenzoate synthesis

Welcome to the technical support guide for the synthesis of Methyl 2-(dibromomethyl)-5-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(dibromomethyl)-5-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific benzylic bromination. The primary challenge often encountered is incomplete bromination, leading to significant quantities of the monobrominated side product. This guide provides in-depth troubleshooting strategies, optimized protocols, and a foundational understanding of the reaction mechanism to help you maximize your yield of the desired dibrominated compound.

Section 1: Understanding the Reaction - The "Why"

A solid grasp of the underlying mechanism is crucial for effective troubleshooting. This section addresses the fundamental principles of the Wohl-Ziegler reaction as it applies to your synthesis.

Q1: What is the reaction mechanism for the formation of Methyl 2-(dibromomethyl)-5-methoxybenzoate?

The synthesis proceeds via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[1][2] This process involves three key stages:

  • Initiation: The reaction is initiated by a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), which upon heating, decomposes to form two carbon-centered radicals and nitrogen gas.[3][4] These radicals are not directly involved in bromination but start the chain process.

  • Propagation: This is a two-step cycle.

    • A bromine radical (Br•), generated in low concentrations, abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-methyl-5-methoxybenzoate. This forms a resonance-stabilized benzylic radical, which is a key factor for the reaction's selectivity at this position.[5][6]

    • This benzylic radical then reacts with a molecule of molecular bromine (Br₂) to form the monobrominated product and a new bromine radical, which continues the chain.[7]

  • Over-bromination: To form the desired dibromo product, the propagation cycle repeats. A bromine radical abstracts the remaining hydrogen from the now brominated benzylic carbon, forming a new, less stable radical. This radical then reacts with another molecule of Br₂ to yield Methyl 2-(dibromomethyl)-5-methoxybenzoate.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over liquid bromine (Br₂)?

Using molecular bromine (Br₂) directly can lead to unwanted side reactions, primarily electrophilic aromatic substitution on the electron-rich benzene ring.[5] N-Bromosuccinimide (NBS) is used to maintain a very low, steady-state concentration of Br₂ in the reaction mixture.[8] This is achieved through the reaction of NBS with the hydrogen bromide (HBr) that is generated as a byproduct during the propagation step.[7][9] This low concentration of Br₂ is sufficient for the radical pathway to proceed efficiently while suppressing the competing ionic pathways.[10][11]

Q3: What is the specific role of the radical initiator, AIBN?

AIBN serves as a clean and reliable source of free radicals to initiate the reaction.[4] Unlike other initiators like benzoyl peroxide, AIBN's decomposition is primarily driven by heat and is less susceptible to induced decomposition, offering more predictable kinetics.[12] It decomposes at a moderate temperature range (typically 65–85°C), which is compatible with common solvents used for these reactions.[12] The decomposition releases inert nitrogen gas, which does not interfere with the reaction.[3][12]

Wohl-Ziegler Bromination Mechanism cluster_initiation Initiation cluster_propagation1 Propagation Cycle 1 cluster_propagation2 Propagation Cycle 2 cluster_source Bromine Source Start Methyl 2-methyl- 5-methoxybenzoate Benzyl_Radical Benzylic Radical (Resonance Stabilized) Start->Benzyl_Radical H abstraction NBS NBS (2.2 eq) Br2 Br₂ (low concentration) NBS->Br2 Reacts with HBr Succinimide Succinimide NBS->Succinimide AIBN AIBN (cat.) + Heat Br_Radical Br• AIBN->Br_Radical Generates initial Br• via HBr + NBS reaction Br_Radical->Benzyl_Radical MonoBromo_Radical Monobromo-Benzylic Radical Br_Radical->MonoBromo_Radical HBr HBr Benzyl_Radical->HBr MonoBromo Monobromo Product Benzyl_Radical->MonoBromo Reacts with Br₂ HBr->Br2 Br2->MonoBromo DiBromo Dibromo Product (Target) Br2->DiBromo MonoBromo->Br_Radical Regenerates Br• MonoBromo->MonoBromo_Radical H abstraction MonoBromo_Radical->HBr MonoBromo_Radical->DiBromo Reacts with Br₂ DiBromo->Br_Radical Regenerates Br• Troubleshooting Workflow Start Analyze Crude Product (NMR / GC-MS) HighMono High Monobromo Product? Start->HighMono HighSM High Starting Material? HighMono->HighSM Yes Success Product Optimized HighMono->Success No (Dibromo is major) Sol_Stoichiometry ACTION: Increase NBS to >2.2 eq. HighSM->Sol_Stoichiometry No Sol_Initiator ACTION: 1. Use fresh AIBN. 2. Ensure vigorous reflux. 3. Add AIBN portion-wise. HighSM->Sol_Initiator Yes Sol_Time ACTION: Increase Reaction Time. Monitor closely. Sol_Stoichiometry->Sol_Time If issue persists Sol_Conditions ACTION: 1. Ensure anhydrous conditions. 2. Use dry solvents/glassware. Sol_Time->Sol_Conditions If issue persists Sol_Initiator->Sol_Time If issue persists

Caption: Decision tree for optimizing the dibromination reaction.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the formation of Methyl 2-(dibromomethyl)-5-methoxybenzoate.

Materials:

  • Methyl 2-methyl-5-methoxybenzoate (1.0 eq.)

  • N-Bromosuccinimide (NBS), freshly recrystallized (2.2 eq.) [1]* 2,2'-Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq.)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) [2]* Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-methyl-5-methoxybenzoate (1.0 eq.) and anhydrous solvent (e.g., CCl₄).

    • Protect the apparatus from light by wrapping it in aluminum foil, as this is a light-sensitive radical reaction. [2] * Add N-Bromosuccinimide (2.2 eq.) and AIBN (0.05 eq.) to the flask.

  • Reaction Execution:

    • Heat the mixture to a vigorous reflux with stirring. [13]The reaction should turn yellow-orange.

    • Monitor the reaction progress by TLC or by periodically taking small aliquots for GC-MS analysis. The starting material should disappear first, followed by the monobromo intermediate.

    • If the reaction stalls (i.e., the ratio of monobromo to dibromo product stops changing), add another portion of AIBN (0.05 eq.).

    • Continue refluxing until the monobromo intermediate is consumed or minimized (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate.

    • Filter off the succinimide and wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product will likely be an oil or a low-melting solid.

    • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. [14]The dibrominated product is more non-polar than the monobrominated product and will typically elute first.

    • Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/diethyl ether) may be effective if the crude product is a solid. [15]

Section 4: Frequently Asked Questions (FAQs)
  • Q: Are there safer alternatives to Carbon Tetrachloride (CCl₄)?

    • A: Yes. Due to its toxicity, CCl₄ has been largely replaced. [16]Dichloromethane (DCM), acetonitrile, or even benzene can be effective solvents for this reaction, though reaction times and temperatures may need re-optimization. [17][18]

  • Q: How do I know when the reaction is truly complete?

    • A: The most reliable method is ¹H NMR spectroscopy of a crude aliquot. Compare the integration of the benzylic protons. The starting material (CH₃) will be a singlet around 2.5 ppm, the monobromo product (CH₂Br) a singlet around 4.5 ppm, and the desired dibromo product (CHBr₂) a singlet around 6.8-7.0 ppm. The reaction is complete when the integration for the CH₂Br peak is minimal.

  • Q: I see some bromination on the aromatic ring. What causes this?

    • A: Ring bromination is an electrophilic substitution reaction. It can occur if the concentration of molecular bromine (Br₂) becomes too high. This can happen if the reaction generates HBr faster than it can be consumed by NBS, or if the NBS lot contains Br₂ as an impurity. [19]Using fresh, recrystallized NBS and ensuring efficient stirring can help minimize this. [1]

  • Q: What are the key safety precautions?

    • A: This reaction should be performed in a well-ventilated fume hood. NBS is a lachrymator and irritant. AIBN is toxic. [12]Halogenated solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References
  • Benzylic Bromination - Chemistry Steps. (2024, February 10). Chemistry Steps. [Link]

  • The AIBN decomposition mechanism | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Chad's Prep. [Link]

  • Mechanism of Thermolysis of AIBN Explain the step-by-step mechanism of t.. - Filo. Filo. [Link]

  • 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value. ADDTEK. [Link]

  • Azobisisobutyronitrile - Wikipedia. Wikipedia. [Link]

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. University of Glasgow. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Assessment of Diverse Solid−State Accelerated Autoxidation Methods for Droperidol - PMC. National Center for Biotechnology Information. [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) - YouTube. YouTube. [Link]

  • Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • EP1057801A2 - Process for benzylic bromination - Google Patents.
  • Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. ResearchGate. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. ResearchGate. [Link]

  • The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds - Shengying Li. ACS Publications. [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

  • Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. ACS Publications. [Link]

  • SEPARATION AND PURIFICATION METHODS. IGNOU. [Link]

  • How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros - Reddit. Reddit. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Scientific Update. [Link]

  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice) - YouTube. YouTube. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. Eastern Mediterranean University. [Link]

  • Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination - YouTube. YouTube. [Link]

  • Tools for Purifying the Product - ResearchGate. ResearchGate. [Link]

  • Methyl 2-(bromomethyl)-5-methoxybenzoate | CAS#:788081-99-2 | Chemsrc. Chemsrc. [Link]

  • Methyl 2-(bromomethyl)-5-methoxybenzoate (C10H11BrO3) - PubChemLite. PubChemLite. [Link]

  • 1 Introduction to Separation Methods.pdf. University of Calicut. [Link]

  • Step A Preparation of Methyl-2-bromomethylbenzoate - PrepChem.com. PrepChem.com. [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2-(dibromomethyl)-5-methoxybenzoate and Methyl 2-(bromomethyl)-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selective functionalization of aromatic systems is paramount. Benzylic bromides are highly valued inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective functionalization of aromatic systems is paramount. Benzylic bromides are highly valued intermediates due to their enhanced reactivity, serving as precursors to a diverse array of more complex molecules. This guide provides an in-depth technical comparison of two closely related yet functionally distinct reagents: Methyl 2-(dibromomethyl)-5-methoxybenzoate and Methyl 2-(bromomethyl)-5-methoxybenzoate. We will explore their differential reactivity profiles, underpinned by mechanistic principles and supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Considerations: The Impact of a Second Bromine Atom

The fundamental difference between Methyl 2-(bromomethyl)-5-methoxybenzoate and Methyl 2-(dibromomethyl)-5-methoxybenzoate lies in the presence of a second bromine atom at the benzylic position. This seemingly minor structural change has profound implications for the electronic nature and, consequently, the chemical reactivity of the benzylic carbon.

  • Methyl 2-(bromomethyl)-5-methoxybenzoate: This is a classic primary benzylic bromide. The benzylic carbon is electrophilic due to the electronegativity of the bromine atom. The adjacent benzene ring provides resonance stabilization to both carbocationic intermediates in SN1 reactions and the transition states of SN2 reactions, rendering it significantly more reactive than a typical primary alkyl bromide.[1][2]

  • Methyl 2-(dibromomethyl)-5-methoxybenzoate: The presence of a second bromine atom in this gem-dibromide further enhances the electrophilicity of the benzylic carbon through a potent inductive electron-withdrawing effect. However, this increased electrophilicity does not necessarily translate to faster "classical" nucleophilic substitution. Furthermore, the two bromine atoms open up a unique reaction pathway known as "umpolung" or polarity inversion, where the benzylic carbon can be considered a masked carbonyl group.[3][4]

Comparative Reactivity in Nucleophilic Substitution Reactions

The primary mode of reaction for Methyl 2-(bromomethyl)-5-methoxybenzoate is nucleophilic substitution. This can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.[5]

Methyl 2-(bromomethyl)-5-methoxybenzoate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, such as azides, cyanides, and thiolates.[6][7] The primary nature of the benzylic carbon minimizes steric hindrance, and the benzylic position enhances reactivity.[1] Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), it can also undergo SN1 reactions due to the resonance-stabilized benzylic carbocation.[5]

Methyl 2-(dibromomethyl)-5-methoxybenzoate , on the other hand, exhibits more complex behavior in the presence of nucleophiles. While the benzylic carbon is highly electrophilic, the steric bulk of the two bromine atoms can hinder the backside attack required for a classical SN2 reaction. Furthermore, the strong electron-withdrawing nature of the two bromine atoms destabilizes the formation of a carbocation, making an SN1 pathway less favorable compared to its monobromo counterpart.

Instead of a straightforward substitution of one or both bromine atoms, reactions with nucleophiles can lead to more complex outcomes. For instance, reaction with a base can lead to the formation of a carbene or undergo elimination-addition pathways.

Table 1: Predicted Reactivity in Nucleophilic Substitution

FeatureMethyl 2-(bromomethyl)-5-methoxybenzoateMethyl 2-(dibromomethyl)-5-methoxybenzoate
Primary Reaction Nucleophilic Substitution (SN2/SN1)Umpolung Reactivity (Aldehyde Synthesis)
SN2 Reactivity HighSterically hindered, generally slower than monobromo
SN1 Reactivity Moderate (resonance-stabilized carbocation)Low (destabilized carbocation)
Key Application Introduction of a single functional groupPrecursor to an aldehyde group

The "Umpolung" Reactivity of Methyl 2-(dibromomethyl)-5-methoxybenzoate: A Masked Aldehyde

A significant and synthetically valuable difference in reactivity is the ability of the gem-dibromomethyl group to act as a precursor to an aldehyde. This "umpolung" (polarity reversal) transforms the typically electrophilic benzylic carbon into a synthon for a nucleophilic acyl anion equivalent upon reaction with certain reagents, or more commonly, allows for its direct conversion to a carbonyl group.[3][4]

The most common transformation is the hydrolysis of the dibromomethyl group to an aldehyde. This can be achieved under various conditions, often with acid or in the presence of silver salts.[3] This makes Methyl 2-(dibromomethyl)-5-methoxybenzoate a stable and convenient precursor for Methyl 5-methoxy-2-formylbenzoate .

Synthesis of the Starting Materials

Both compounds are typically synthesized from the common precursor, Methyl 2-methyl-5-methoxybenzoate . This precursor can be prepared via Fischer esterification of 2-methyl-5-methoxybenzoic acid. The subsequent benzylic bromination is achieved using a radical initiator, most commonly N-Bromosuccinimide (NBS).[8][9]

The degree of bromination (mono- vs. di-substitution) can be controlled by the stoichiometry of NBS used. Using approximately one equivalent of NBS favors the formation of the monobromo compound, while two or more equivalents lead to the dibromo product.[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate via Radical Bromination

This protocol outlines the selective monobromination of the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator.

Materials:

  • Methyl 2-methyl-5-methoxybenzoate

  • N-Bromosuccinimide (NBS)[8][9]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-5-methoxybenzoate (1.0 eq.) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by irradiation with a UV lamp if necessary.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 1: Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate

G cluster_0 Radical Bromination start Methyl 2-methyl-5-methoxybenzoate reagents NBS (1.05 eq.) AIBN (cat.) CCl4, Reflux start->reagents product Methyl 2-(bromomethyl)-5-methoxybenzoate reagents->product G cluster_1 SN2 Reaction start Methyl 2-(bromomethyl)-5-methoxybenzoate reagents NaN3 DMF, RT start->reagents product Methyl 2-(azidomethyl)-5-methoxybenzoate reagents->product

Caption: SN2 reaction with sodium azide.

Protocol 3: Synthesis of Methyl 5-methoxy-2-formylbenzoate from Methyl 2-(dibromomethyl)-5-methoxybenzoate

This protocol describes the conversion of the gem-dibromide to the corresponding aldehyde, showcasing its umpolung reactivity. A common method is the Sommelet reaction, which proceeds via the formation of a hexaminium salt from the monobromo analog, or direct hydrolysis of the dibromo compound. [1][10][11]A more direct approach for the dibromo compound is hydrolysis.

Materials:

  • Methyl 2-(dibromomethyl)-5-methoxybenzoate

  • Silver nitrate (AgNO₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Aqueous acetone or other suitable solvent system

  • Sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

Procedure (Acid-catalyzed Hydrolysis):

  • Dissolve Methyl 2-(dibromomethyl)-5-methoxybenzoate (1.0 eq.) in a mixture of acetone and water.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or recrystallization.

Diagram 3: Umpolung Reactivity - Aldehyde Synthesis

G cluster_2 Hydrolysis (Umpolung) start Methyl 2-(dibromomethyl)-5-methoxybenzoate reagents H2O, H+ (cat.) or AgNO3 start->reagents product Methyl 5-methoxy-2-formylbenzoate reagents->product

Caption: Conversion of the dibromomethyl group to an aldehyde.

Conclusion

Methyl 2-(bromomethyl)-5-methoxybenzoate and Methyl 2-(dibromomethyl)-5-methoxybenzoate, while structurally similar, offer distinct and complementary synthetic utilities. The monobromo compound is a classic electrophile at the benzylic position, ideal for introducing a variety of functional groups via nucleophilic substitution. In contrast, the dibromo analog, while also electrophilic, is more sterically hindered and its primary value lies in its "umpolung" reactivity, serving as a stable and convenient precursor to the corresponding aldehyde. Understanding these fundamental differences in reactivity is crucial for the strategic design of synthetic routes in pharmaceutical and materials science research.

References

  • Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854.
  • Hass, H. B.; Bender, M. L. The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A New Method for the Synthesis of Aldehydes. J. Am. Chem. Soc.1949, 71 (5), 1767–1769.
  • Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009.
  • Augustine, J. K., et al. gem-Dibromomethylarenes: A Convenient Substitute for Noncommercial Aldehydes in the Knoevenagel−Doebner Reaction for the Synthesis of α,β-Unsaturated Carboxylic Acids. J. Org. Chem.2007, 72(25), 9854–9856.
  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
  • Seebach, D. Methods of Reactivity Umpolung. Angew. Chem. Int. Ed. Engl.1979, 18(4), 239-258.
  • Goldfinger, P.; et al. The Kinetics and Mechanism of the Reactions of Bromine with Olefins. Part I.—The Dark Reaction between Bromine and Ethylenic Compounds in Carbon Tetrachloride Solution. Trans. Faraday Soc.1953, 49, 1432-1445.
  • Li, X. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Cent. Sci.2017, 3(7), 692-700.
  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • PrepChem. Synthesis of methyl 5-formyl-2-methoxybenzoate. [Link]

  • YorkSpace. SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Wikipedia. Umpolung. [Link]

  • Wikipedia. Sommelet reaction. [Link]

  • YouTube. Hass-Bender Oxidation. [Link]

  • The Journal of Organic Chemistry. Synthetic Study of Selective Benzylic Oxidation. [Link]

  • Arkivoc. Umpolung reactions at the α-carbon position of carbonyl compounds. [Link]

  • The Hive. Synthesis and Reduction of Azides. [Link]

  • Korean Chemical Society. Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]

  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • DR-NTU. Effective Synthesis of Alkyl Azides and Well-defined Azido. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. [Link]

  • MDPI. (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. [Link]

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Comparative

Comparative Stability Guide: Methyl 2-(dibromomethyl)-5-methoxybenzoate vs. Standard Methoxybenzoates

As drug development and organic synthesis increasingly rely on precisely functionalized aromatic building blocks, understanding the comparative stability of these intermediates becomes critical. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and organic synthesis increasingly rely on precisely functionalized aromatic building blocks, understanding the comparative stability of these intermediates becomes critical. This guide provides an in-depth technical analysis of Methyl 2-(dibromomethyl)-5-methoxybenzoate , contrasting its unique degradation profile with standard methoxybenzoate analogs.

Mechanistic Causality: The Dual-Degradation Paradigm

When evaluating the stability of methoxybenzoates, researchers typically focus on the lability of the ester linkage. The hydrolysis of standard methoxybenzoates, such as methyl 3-methoxybenzoate, is governed by the 1[1]. In basic media, the hydroxide ion attacks the carbonyl, a process that can be2[2].

However, Methyl 2-(dibromomethyl)-5-methoxybenzoate presents a unique challenge: a dual-reactivity profile. While its ester group is partially shielded by the ortho-dibromomethyl group, the gem-dibromide moiety itself introduces a severe vulnerability.

  • Ester Hydrolysis : The electron-withdrawing nature of the aromatic substituents increases the electrophilicity of the carbonyl carbon, which can counteract steric hindrance and3[3].

  • Gem-Dibromide Hydrolysis : The benzylic carbon bonded to two bromine atoms undergoes rapid hydrolysis in aqueous or basic conditions,4 (Methyl 2-formyl-5-methoxybenzoate)[4]. This pathway often outpaces ester cleavage, making the compound significantly less stable than its alkyl-substituted analogs.

Degradation A Methyl 2-(dibromomethyl)- 5-methoxybenzoate B Ester Hydrolysis (Sterically Hindered) A->B OH- / H2O C Gem-Dibromide Hydrolysis (Highly Labile) A->C H2O / OH- D 2-(dibromomethyl)- 5-methoxybenzoic acid B->D E Methyl 2-formyl- 5-methoxybenzoate C->E

Degradation pathways of Methyl 2-(dibromomethyl)-5-methoxybenzoate.

Comparative Stability Data

The following table summarizes the quantitative stability profiles of various methoxybenzoates under standardized basic stress conditions (pH 10, 37°C).

CompoundPrimary Degradation PathwayRelative Half-Life (t½)Steric Hindrance at EsterBenzylic Stability
Methyl 2-(dibromomethyl)-5-methoxybenzoate Gem-dibromide hydrolysis to aldehyde< 15 minHighHighly Labile
Methyl 2-methyl-5-methoxybenzoate Ester hydrolysis to carboxylic acid> 120 minModerateStable
Methyl 3-methoxybenzoate Ester hydrolysis to carboxylic acid~ 45 minLowN/A
Methyl 2,6-dimethoxybenzoate Ester hydrolysis to carboxylic acid> 24 hoursVery HighN/A

Experimental Protocols: Self-Validating Stability Assay

To quantitatively assess the stability of these esters, a robust, self-validating experimental protocol is required.

Causality Check:

  • Why use a THF:H₂O (6:4) co-solvent? Aromatic esters and gem-dibromides are highly lipophilic. Pure aqueous buffers would cause precipitation, skewing kinetic data. 5[5].

  • Why quench with HCl? Base-catalyzed hydrolysis must be instantaneously arrested to capture accurate time-point snapshots and prevent further degradation in the autosampler[5].

Step-by-Step Methodology
  • Solution Preparation : Dissolve 5 mg of the test compound and an internal standard (e.g., biphenyl) in a microtube containing 600 µL of Tetrahydrofuran (THF) and 400 µL of HPLC-grade water (THF:H₂O, 6:4)[5].

  • Stress Induction : Initiate the reaction by adding 24 µL of 1 M LiOH. Incubate the mixture at a constant 37 °C under continuous stirring in a water bath[5].

  • Time-Course Sampling : At precise intervals (t = 5, 10, 20, and 30 minutes), withdraw a 20 µL aliquot[5].

  • Reaction Quenching : Immediately transfer the aliquot into a new tube containing 0.3 µL of 10% (v/v) HCl to neutralize the LiOH and halt degradation. Verify neutralization, then dilute with 480 µL of acetonitrile[5].

  • HPLC-UV Analysis : Inject the quenched samples into an HPLC system (C18 column, UV detection at 254 nm) to quantify the remaining parent compound versus degradation products.

  • Self-Validation (Mass Balance) : Calculate the molar sum of the remaining parent compound, the ester hydrolysis product, and the gem-dibromide hydrolysis product. The system is validated if the sum equals 100% ± 5% of the initial concentration. A loss of mass balance indicates unaccounted secondary degradation pathways.

Workflow Step1 1. Solution Preparation (THF:H2O 6:4 + Internal Std) Step2 2. Base-Catalyzed Stress (Add 1M LiOH, Incubate 37°C) Step1->Step2 Step3 3. Time-Course Sampling (Aliquot at 5, 10, 20, 30 min) Step2->Step3 Step4 4. Reaction Quenching (Neutralize with 10% HCl) Step3->Step4 Step5 5. HPLC-UV Quantification (Validate Mass Balance) Step4->Step5

Experimental workflow for self-validating hydrolytic stability assay.

References

  • BenchChem. "Stability and Storage of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide". BenchChem. 3

  • NIH. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". National Institutes of Health. 5

  • Zenodo. "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents". Zenodo.1

  • BenchChem. "Stability Showdown: 2,6-Dimethoxybenzoyl Esters Outlast Benzoyl Counterparts in Hydrolysis Challenge". BenchChem. 2

  • BenchChem. "4-Chloro-2-(dibromomethyl)benzonitrile | High-Purity Research". BenchChem. 4

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(dibromomethyl)-5-methoxybenzoate

Introduction: A Proactive Stance on Laboratory Safety As researchers and drug development professionals, our work with novel and specialized chemical entities demands the highest standards of safety. Methyl 2-(dibromomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and drug development professionals, our work with novel and specialized chemical entities demands the highest standards of safety. Methyl 2-(dibromomethyl)-5-methoxybenzoate (CAS No. 788081-99-2) is a halogenated aromatic ester for which comprehensive, publicly available safety data is limited.[1][2] This guide, therefore, adopts a proactive and conservative safety posture. The recommendations herein are synthesized from an analysis of its chemical structure and extrapolated from the safety profiles of structurally analogous compounds, such as methyl 2-bromo-5-methoxybenzoate and other brominated organic molecules.[3]

The presence of the dibromomethyl group suggests a potential for significant irritation and reactivity. This document provides a robust framework for personal protective equipment (PPE) selection, handling protocols, and disposal, ensuring that you can manage this compound with confidence and minimize exposure risks.

Hazard Assessment: Understanding the Risks

Based on its chemical structure—a halogenated aromatic compound—and data from related substances, we must anticipate the following hazards:

  • Severe Skin and Eye Irritation: Brominated organic compounds are frequently irritating and can cause serious damage upon contact with skin and eyes.[3][4] Direct contact may lead to chemical burns.

  • Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the nose, throat, and lungs.[3][5] Handling this compound outside of a certified chemical fume hood is strongly discouraged.

  • Potential Acute Toxicity: While specific data is unavailable, related brominated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Unknown Long-Term Effects: Due to its novelty, chronic toxicity data is not available. Therefore, minimizing all routes of exposure is paramount.

Core PPE Requirements: A Task-Based Summary

Your selection of PPE must be matched to the specific task at hand. The following table outlines the minimum required PPE for common laboratory operations involving Methyl 2-(dibromomethyl)-5-methoxybenzoate.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid/Liquid) Double Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab Coat (fully buttoned)Required: Use within a Chemical Fume Hood or Ventilated Balance Enclosure.
Solution Preparation & Transfers Double Nitrile or Neoprene GlovesChemical Splash GogglesChemical-Resistant Lab Coat & Chemical-Resistant ApronRequired: Perform all operations within a certified Chemical Fume Hood.
Reaction Workup & Purification Double Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab Coat & Chemical-Resistant ApronRequired: Perform all operations within a certified Chemical Fume Hood.
Small Spill Cleanup (<100 mL) Heavy-duty Neoprene or Butyl GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab Coat & ApronAir-Purifying Respirator with Organic Vapor/Acid Gas (OV/AG) cartridge may be required based on spill size and location.[6]

Detailed PPE Selection and Rationale

Merely listing PPE is insufficient; understanding the "why" behind each choice is critical for ensuring its effectiveness.

Hand Protection: Your First Line of Defense

Standard lightweight nitrile gloves, while common, may not offer sufficient protection for prolonged contact with halogenated organic solvents.

  • Rationale: The primary risk is chemical permeation, where the chemical invisibly seeps through the glove material. For halogenated and aromatic hydrocarbons, materials like Neoprene or Butyl rubber offer superior resistance compared to standard latex or nitrile.[7]

  • Protocol:

    • Primary Glove: Wear a well-fitting nitrile glove as the base layer.

    • Secondary Glove: Don a heavier-weight Neoprene or Butyl rubber glove over the nitrile glove. This practice of "double-gloving" provides a robust barrier and protects against tears and punctures.

    • Regular Changes: Change gloves immediately if you suspect contamination or at least every 1-2 hours during extended operations. Never reuse disposable gloves.

Eye and Face Protection: Shielding Against Splashes and Fumes
  • Rationale: Methyl 2-(dibromomethyl)-5-methoxybenzoate and its solutions pose a significant splash hazard that can cause severe, irreversible eye damage.[4] Standard safety glasses do not provide adequate protection from splashes.

  • Protocol:

    • Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles must be worn at all times when the chemical is being handled.[3] These provide a seal around the eyes to protect from liquid splashes.

    • Face Shield: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., quenching a reaction, filtration), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[8]

Body Protection: Preventing Dermal Absorption
  • Rationale: Dermal contact is a primary route of exposure. A standard cotton lab coat is insufficient as it can absorb chemicals, holding them against your skin.

  • Protocol:

    • Chemical-Resistant Lab Coat: Wear a lab coat made of a chemical-resistant material like polyester or a poly-cotton blend. It must be fully buttoned with sleeves rolled down.

    • Chemical Apron: When handling larger volumes or during tasks with a high splash potential, wear a chemical-resistant apron made of rubber or neoprene over the lab coat.[7]

Respiratory Protection: Engineering Controls First
  • Rationale: The primary method for controlling respiratory hazards is the use of engineering controls. PPE is the last line of defense.

  • Protocol:

    • Chemical Fume Hood: All work with Methyl 2-(dibromomethyl)-5-methoxybenzoate must be performed in a properly functioning and certified chemical fume hood.[9] This is a non-negotiable control.

    • Respirator Use: An air-purifying respirator (APR) with organic vapor/acid gas cartridges should be available for emergency situations like a spill or a fume hood failure. Use of a respirator requires prior medical clearance, training, and fit-testing as per OSHA regulations (29 CFR 1910.134).[5]

Procedural Guidance: Safe Operational Workflows

PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common source of exposure. The sequence is critical and must be followed precisely.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 don3 3. Gloves (Outer last) don2->don3 doff1 1. Outer Gloves doff2 2. Apron doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Goggles & Face Shield doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Wash Hands doff5->doff6

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with Methyl 2-(dibromomethyl)-5-methoxybenzoate must be treated as hazardous waste.

Waste_Disposal cluster_waste_streams Waste Segregation cluster_containers Designated Waste Containers start Waste Generated solid_waste Contaminated Solids (Gloves, Wipes, Weigh Paper) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvents) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Glass Pipettes) start->sharps_waste solid_container Labeled Hazardous Solid Waste Bag/Drum solid_waste->solid_container Place in liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container Pour into sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container Place in disposal Arrange for Pickup by EHS/Waste Management solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Waste disposal workflow for materials contaminated with the compound.

  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated weigh paper, and absorbent pads must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: All solutions containing this compound must be disposed of in a designated "Halogenated Organic Waste" container. Never pour this waste down the drain.

  • Decontamination: Decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone) and collecting the rinsate as halogenated liquid waste. Then, wash glassware with soap and water.

Conclusion

Handling Methyl 2-(dibromomethyl)-5-methoxybenzoate requires a diligent and informed approach to safety. By understanding the potential hazards and rigorously applying the multi-layered PPE and handling protocols outlined in this guide, you can effectively mitigate risks. Always prioritize engineering controls like chemical fume hoods, select the correct PPE for the task, and follow strict procedural discipline. When in doubt, consult your institution's Environmental Health and Safety (EHS) department.

References

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  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
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  • Centers for Disease Control and Prevention. (n.d.). Bromine - IDLH.
  • Dojindo. (2025, January 10).
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  • Fluorochem. (n.d.). Methyl 2-(bromomethyl)
  • Chemsrc. (2025, August 27). Methyl 2-(bromomethyl)
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromine.
  • National Center for Biotechnology Information. (n.d.). Bromine Acute Exposure Guideline Levels.
  • Tokyo Chemical Industry. (2025, November 18).
  • European Industrial Gases Association. (n.d.). DOC136_24_Selection of Personal Protective Equipment.
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